molecular formula C20H22N2OS B2921613 N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide CAS No. 850917-22-5

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide

Cat. No.: B2921613
CAS No.: 850917-22-5
M. Wt: 338.47
InChI Key: UGHRKFJFDVAMKI-UHFFFAOYSA-N
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Description

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide is a structurally complex organic compound featuring a 1H-indole core substituted with a p-tolyl group at position 2 and a thioethyl-propionamide moiety at position 3.

Properties

IUPAC Name

N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-3-18(23)21-12-13-24-20-16-6-4-5-7-17(16)22-19(20)15-10-8-14(2)9-11-15/h4-11,22H,3,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHRKFJFDVAMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The p-tolyl group is then introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

The thioether linkage is formed by reacting the indole derivative with an appropriate thiol compound under basic conditions. Finally, the propionamide group is introduced through an amidation reaction, typically using propionyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation; reactions are conducted under controlled temperatures to prevent overreaction.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide with analogous compounds from the provided evidence, focusing on structural motifs, synthetic strategies, and inferred biological relevance.

Structural Analogues with Indole and Amide Moieties

  • N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide ():
    This compound shares the indole-ethyl-amide backbone but replaces the p-tolyl and thioether groups with a fluorinated biphenyl moiety. The presence of fluorine may enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins, whereas the thioether in the target compound could improve solubility or confer redox activity .
Feature Target Compound Compound
Core Structure 1H-Indole 1H-Indole
Position 2 Substituent p-Tolyl None (fluorobiphenyl at side chain)
Position 3 Substituent Thioethyl-propionamide Ethyl-amide with fluorobiphenyl
Key Functional Groups Thioether, amide Amide, fluorine

Thioether-Containing Analogues (–4)

Compounds such as 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide () and N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide () feature thioether linkages and amide groups but utilize benzamide or pyridine cores instead of indole. These differences influence electronic properties and target selectivity. For example:

  • Benzamide derivatives (): Often associated with kinase inhibition or anti-inflammatory activity.
  • Indole derivatives : More likely to interact with serotonin receptors or tubulin polymerization pathways due to the indole scaffold’s natural role in tryptophan-derived biomolecules.
Feature Target Compound –4 Compounds
Core Structure 1H-Indole Benzamide/Pyridine
Thioether Linkage Ethyl-thioether Methyl-thioether (e.g., thienylmethylthio)
Biological Implications Potential CNS or anticancer activity Anticancer, antiviral (as per )

Biological Activity

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features an indole core structure with a p-tolyl group and a thioether linkage. Its synthesis typically involves several steps:

  • Preparation of the Indole Core : This is often achieved through Fischer indole synthesis.
  • Introduction of the p-Tolyl Group : This is done via Friedel-Crafts alkylation using p-tolyl chloride.
  • Formation of the Thioether Linkage : The indole derivative reacts with a thiol compound under basic conditions.
  • Amidation : Finally, the propionamide group is introduced using propionyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The indole structure enhances its binding affinity, while the thioether linkage may modulate its biological effects by affecting solubility and stability.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity against various cancer cell lines. Table 1 summarizes some key findings:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)26Induction of apoptosis
HepG2 (Liver)0.71Antiproliferative effects
BT474 (Breast)1.39Cell cycle arrest

These findings suggest that this compound could be a promising candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Assessment : In vitro tests on A549 cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
  • Antimicrobial Screening : A study demonstrated that the compound effectively inhibited Staphylococcus aureus growth with an MIC value of 12 µg/mL, indicating its potential as an antimicrobial agent.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(2-(1H-indol-3-yl)ethyl)propionamideLacks p-tolyl and thioether groupsReduced anticancer activity
N-(2-((2-(phenyl)-1H-indol-3-yl)thio)ethyl)propionamideSimilar but with phenyl groupDifferent reactivity profile

The presence of both p-tolyl and thioether groups in this compound enhances its binding affinity to biological targets compared to similar compounds.

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